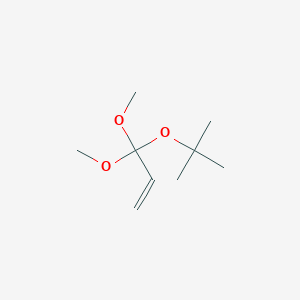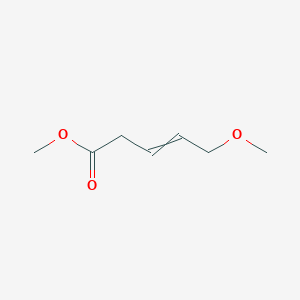
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and two methyl groups attached to the ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with a chlorinating agent. One common method is the chlorination of 5,5-dimethyl-1,3-oxazolidin-2-one using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethyl-1,3-oxazolidin-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-amino-5,5-dimethyl-1,3-oxazolidin-2-one or 3-thio-5,5-dimethyl-1,3-oxazolidin-2-one.
Oxidation: Formation of various oxidized oxazolidinone derivatives.
Reduction: Formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Applications De Recherche Scientifique
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-oxazolidin-2-one: Lacks the chlorine atom but shares the core structure.
3-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one: Contains a chlorophenyl group instead of a chlorine atom.
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Contains a chloromethyl group and a cyclohexyl ring.
Uniqueness
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
58629-02-0 |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
3-chloro-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c1-5(2)3-7(6)4(8)9-5/h3H2,1-2H3 |
Clé InChI |
AOTAGEGHGNHHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(=O)O1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)






![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
